molecular formula C11H13NO2 B1462796 Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 1028330-54-2

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B1462796
CAS No.: 1028330-54-2
M. Wt: 191.23 g/mol
InChI Key: SPBFKXXXLXRQOM-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as monoamine oxidase A and B, which are crucial in the metabolism of neurotransmitters . The compound inhibits the activity of these enzymes, leading to an increase in neurotransmitter levels in the brain. Additionally, it interacts with catechol-O-methyltransferase, shifting dopamine catabolism towards O-methylation . These interactions highlight the compound’s potential in modulating neurotransmitter pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to provide neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine receptors, by interacting with the agonistic conformation of these receptors . Furthermore, it affects gene expression related to neurotransmitter metabolism and oxidative stress response, thereby modulating cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to monoamine oxidase A and B enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Additionally, the compound’s interaction with catechol-O-methyltransferase shifts dopamine metabolism towards O-methylation, reducing the formation of free radicals and providing neuroprotective effects . These molecular interactions contribute to the compound’s overall biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and air . Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, reducing oxidative stress and preventing neuronal damage . The stability and efficacy of the compound may vary depending on the specific experimental conditions and storage methods used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can exhibit toxic effects, including increased oxidative stress and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase A and B, inhibiting their activity and preventing the breakdown of neurotransmitters . It also affects catechol-O-methyltransferase, shifting dopamine metabolism towards O-methylation . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms and is distributed to various tissues, including the brain . It interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of the compound is essential for its interactions with enzymes and other biomolecules, contributing to its overall biochemical and pharmacological properties.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h2-4,12H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBFKXXXLXRQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662873
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028330-54-2
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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